9-propan-2-yl-3H-purine-2,6-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
7464-92-8 |
|---|---|
Molecular Formula |
C8H10N4O2 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
9-propan-2-yl-3H-purine-2,6-dione |
InChI |
InChI=1S/C8H10N4O2/c1-4(2)12-3-9-5-6(12)10-8(14)11-7(5)13/h3-4H,1-2H3,(H2,10,11,13,14) |
InChI Key |
NRUPICKXZJJQKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=NC2=C1NC(=O)NC2=O |
Origin of Product |
United States |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Ligand Design Principles and Scaffold Exploration
The design of novel ligands based on the purine-2,6-dione (B11924001) scaffold, a privileged structure in medicinal chemistry, involves a systematic exploration of how different substituents at various positions influence biological activity. nih.gov
The purine-2,6-dione (xanthine) core offers several positions for substitution, primarily at the N1, N3, N7, and C8 positions, in addition to the N9 position occupied by the propan-2-yl group in the title compound. Research on related 2,6,9-trisubstituted purines has demonstrated that the nature of the substituents at these positions can dramatically alter the biological profile of the molecule. nih.gov For instance, the introduction of different groups can modulate properties such as solubility, cell permeability, and target-binding affinity.
Studies on various purine (B94841) derivatives have shown that:
Substitutions at the C2 and C6 positions with amino, chloro, or methoxy (B1213986) groups can significantly influence their anticancer activities. nih.gov
The N1 and N3 positions , when substituted with small alkyl groups like methyl, can impact the compound's pharmacokinetic properties.
The C8 position can be functionalized with groups like mercapto or aminoalkyl chains to introduce new interaction points with biological targets. mdpi.comresearchgate.net
The following table summarizes the influence of substitutions at different positions on the purine core based on studies of related compounds.
| Position | Type of Substituent | Observed Effect on Activity |
| C2 | Amino, Chloro | Modulates anticancer and kinase inhibitory activity nih.gov |
| C6 | Substituted anilino/benzylamino | Influences FLT3-ITD and PDGFRα inhibition nih.gov |
| N1, N3 | Small alkyl groups | Affects pharmacokinetic properties |
| N7 | Arylalkyl, allyl, propynyl | Modulates affinity for serotonin (B10506) receptors researchgate.net |
| C8 | Mercapto, aminoalkyl | Introduces new target interaction points mdpi.comresearchgate.net |
Impact of Substituent Modifications on Biological Activity Profiles
The biological activity of purine derivatives is highly sensitive to the nature of their substituents. The interplay of hydrophobic, electronic, and steric factors, along with the molecule's conformational flexibility, dictates its interaction with biological macromolecules.
QSAR studies on related purine derivatives have highlighted the importance of these three key parameters:
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the purine ring can affect the molecule's reactivity and its ability to form hydrogen bonds or other polar interactions. For example, electron-withdrawing groups can enhance the acidity of the N-H protons, potentially altering hydrogen bonding patterns.
Steric Effects: The size and shape of substituents (steric bulk) are critical for fitting into a binding pocket. Bulky groups can either enhance binding by filling a large hydrophobic pocket or hinder it by causing steric clashes. 3D-QSAR studies on 2,6,9-trisubstituted purines have shown that steric properties can have a more significant contribution to cytotoxicity than electronic properties. researchgate.net
Pharmacophore Modeling and Ligand-Based Drug Design
When the three-dimensional structure of a biological target is unknown, pharmacophore modeling serves as a powerful tool in ligand-based drug design. A pharmacophore model represents the essential steric and electronic features that a molecule must possess to exhibit a specific biological activity.
For the purine-2,6-dione scaffold, pharmacophore models have been developed based on sets of active and inactive compounds. nih.govnih.gov These models typically include features such as:
Hydrogen Bond Acceptors: The oxygen atoms at the C2 and C6 positions are potent hydrogen bond acceptors.
Hydrogen Bond Donors: The N1-H and N3-H (or N7-H depending on tautomeric form) can act as hydrogen bond donors.
Aromatic/Hydrophobic Regions: The purine ring itself provides an aromatic surface, and the 9-propan-2-yl group contributes a significant hydrophobic feature.
A hypothetical pharmacophore model for a 9-substituted purine-2,6-dione might include a hydrophobic feature corresponding to the 9-isopropyl group, along with hydrogen bond acceptor and donor sites on the purine core. By screening virtual libraries of compounds against such a pharmacophore model, researchers can identify novel molecules that are likely to exhibit the desired biological activity. nih.gov
Rational Design and Lead Optimization Strategies for Purine-2,6-dione Analogues
The purine-2,6-dione scaffold, also known as xanthine (B1682287), serves as a privileged structure in medicinal chemistry, lending itself to a variety of rational design and lead optimization strategies. Researchers have systematically modified this core at multiple positions to enhance potency, selectivity, and pharmacokinetic properties for a diverse range of biological targets. These strategies often integrate computational methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking with synthetic chemistry to guide the development of novel analogues.
A central theme in the lead optimization of purine-2,6-dione derivatives is the exploration of substituents at the N1, N3, C8, and N7/N9 positions. The specific nature and placement of these substituents are crucial in determining the compound's interaction with its target protein.
For instance, in the development of inhibitors for the human poly(A)-selective ribonuclease Caf1, a key enzyme in mRNA degradation, purine-2,6-dione derivatives were identified as a promising starting point. nih.gov Initial hits were optimized by exploring various substituents. Molecular modeling suggested that a cation–π interaction could be crucial for coordinating the Mg²⁺ ions in the enzyme's active site. nih.gov This hypothesis guided the synthesis of analogues with modified N-hydroxyimide substructures. The optimization process led to compound 8j , which demonstrated a more than tenfold increase in activity compared to the initial hit compound (5a ). nih.gov Docking studies revealed that the most potent compounds adopted very similar conformations within the active site, underscoring the success of the structure-guided design. researchgate.net
Table 1: SAR of Purine-2,6-dione Analogues as Caf1 Ribonuclease Inhibitors Data sourced from Bioorganic & Medicinal Chemistry Letters, 2015. researchgate.net
| Compound | Modification vs. Initial Hit (5a) | Relative Potency | Key Finding |
|---|---|---|---|
| 5a | Initial Hit Compound | Base | Identified as a starting point for optimization. nih.gov |
| 9 | Lacked the N-hydroxy group | Decreased | The N-hydroxy group is important for interaction, possibly via H-bonding to Asp61. nih.gov |
| 8e | Optimized substituents | Increased | Adopts a favorable conformation in the active site. researchgate.net |
| 8j | Optimized substituents | >10-fold increase vs. 5a | Most potent compound, indicating successful lead optimization. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) studies have also provided significant insights. A 2D-QSAR analysis of 34 purine derivatives as inhibitors of c-Src tyrosine kinase revealed key molecular descriptors correlated with activity. researchgate.net The best model showed that the number of methyl groups (SsCH3E-index), H-donor count, and specific topological indices (T_2_Cl_3) positively contributed to inhibitory activity, while the count of hydroxyl groups (SsOHcount) had a negative correlation. researchgate.net This model provides a clear roadmap for designing future inhibitors with enhanced potency before undertaking their synthesis. researchgate.net
Similarly, 3D-QSAR models for 2,6,9-trisubstituted purine derivatives designed as anticancer agents highlighted the importance of steric properties over electronic properties. nih.gov The analysis concluded that an arylpiperazinyl system at position 6 of the purine ring was beneficial for cytotoxicity, whereas bulky substituents at the C-2 position were detrimental. nih.gov This led to the identification of compound 7h as a highly potent and selective agent. nih.gov
Ligand-based design has been effectively used to create dual inhibitors. Novel butanehydrazide derivatives of purine-2,6-dione were designed as dual phosphodiesterase 4/7 (PDE4/7) inhibitors for their potential anti-inflammatory activity. nih.gov Docking studies explained that an N-(2,3,4-trihydroxybenzylidene)butanehydrazide substituent in position 7 was critical for achieving the dual inhibitory profile. nih.gov
The versatility of the purine-2,6-dione scaffold is further demonstrated by its use in developing agents for other diseases. In silico approaches, including pharmacophore modeling and molecular dynamics simulations, identified a 1H-purine-2,6-dione derivative as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), a vital enzyme for viral replication. nih.gov In another study, the combination of the xanthine scaffold with structural elements of Rosiglitazone led to the development of potent anti-obesity agents with excellent oral bioavailability. documentsdelivered.comresearchgate.net
Table 2: Summary of Rational Design Strategies for Purine-2,6-dione Analogues This table synthesizes findings from multiple research articles. researchgate.netnih.govnih.govnih.gov
| Target/Application | Design Strategy | Key Structural Modifications & Findings | Reference |
|---|---|---|---|
| c-Src Tyrosine Kinase | 2D-QSAR | Activity increases with SsCH3E-index and H-Donor Count; decreases with SsOHcount. | researchgate.net |
| Anticancer | 3D-QSAR | Steric properties are dominant. Favorable: Arylpiperazinyl at C6. Unfavorable: Bulky groups at C2. | nih.gov |
| Dual PDE4/7 Inhibition | Ligand-based design & Docking | N-(2,3,4-trihydroxybenzylidene)butanehydrazide at N7 is key for dual activity. | nih.gov |
| SARS-CoV-2 Mpro | In Silico Screening & MD Simulations | Identified a 1H-purine-2,6-dione derivative as a promising hit through virtual screening. | nih.gov |
Molecular and Cellular Mechanistic Studies in Vitro and Theoretical Investigations
Enzymatic Inhibition and Activation Profiling
Inhibition of SARS-CoV-2 Main Protease by Purine-2,6-dione (B11924001) Derivatives
Derivatives of purine-2,6-dione have been identified as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. irjms.comresearchgate.net These findings suggest their potential as antiviral agents. irjms.comresearchgate.net The design of these inhibitors often leverages their ability to coordinate with the catalytic dyad residues of the protease. The main protease of SARS-CoV-2 is a significant target for antiviral drugs, and research has focused on identifying compounds that can effectively block its function. researchgate.netnih.gov
Modulation of Phosphodiesterase (PDE) Isoforms
Purine-2,6-dione derivatives have been extensively studied as modulators of phosphodiesterase (PDE) isoforms. nih.gov PDEs are enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP. nih.gov A number of 7,8-disubstituted purine-2,6-dione derivatives have been shown to be potent pan-PDE inhibitors, meaning they inhibit a broad range of PDE isoforms. mdpi.comtandfonline.com This is in contrast to the parent compound, theophylline (B1681296), which is a weak, non-selective PDE inhibitor. nih.govmdpi.com
Some of these derivatives have demonstrated subtype specificity, with inhibitory activity against PDE1, PDE3, PDE4, and PDE7. nih.gov This combined PDE subtype inhibition has been linked to improved efficacy in cellular models of airway remodeling, a key feature of chronic asthma and chronic obstructive pulmonary disease (COPD). nih.gov The anti-remodeling effects are thought to be mediated by an increase in intracellular cAMP levels. nih.gov
Notably, certain 7,8-disubstituted purine-2,6-dione derivatives have shown promising anti-fibrotic activity in lung fibroblasts and epithelial cells by inhibiting TGF-β signaling pathways. nih.govmdpi.com
Table 1: Investigated Purine-2,6-dione Derivatives and their PDE Inhibition Profile
| Compound | PDE Isoform(s) Inhibited | Observed In Vitro Effects |
| 7,8-disubstituted purine-2,6-dione derivatives | Pan-PDE inhibitors (including PDE1, PDE3, PDE4, PDE7) | Anti-remodeling effects in airway smooth muscle cells, anti-fibrotic effects in lung fibroblasts. nih.govmdpi.com |
| Amide and hydrazide purine-2,6-dione derivatives | PDE1, PDE3, PDE4, PDE7 | Inhibition of proliferation, contractility, and migration of airway smooth muscle cells. nih.gov |
| Butanehydrazide derivatives of purine-2,6-dione | PDE4/PDE7 | Potential anti-inflammatory activity. nih.govtandfonline.com |
Interaction with Cyclin-Dependent Kinases (CDKs)
The purine (B94841) scaffold is a component of ATP, the natural ligand for kinases, making purine derivatives logical candidates for CDK inhibitors. irjms.comresearchgate.net Early research identified 6-dimethylaminopurine (B21663) and isopentenyladenine as some of the first purine-based CDK inhibitors. irjms.com The most effective CDK inhibitors have been found to be purines trisubstituted at the C-2, C-6, and N-9 positions. irjms.com For instance, olomoucine (B1683950) has been shown to specifically inhibit CDK1, CDK2, and CDK5 at micromolar concentrations. irjms.com
Inhibition of Sirtuin (SIRT) Family Enzymes (e.g., SIRT1, SIRT2, SIRT3, SIRT5)
Sirtuins are a class of NAD+-dependent histone deacetylases that play a role in various cellular processes, and their dysregulation is implicated in diseases like cancer and neurodegenerative disorders. nih.gov Purine-2,6-dione derivatives have been investigated as potential inhibitors of sirtuin family enzymes. nih.gov In particular, SIRT2 inhibition is being explored as a therapeutic strategy for neurodegenerative diseases such as Parkinson's and Alzheimer's disease. nih.gov
Acetylcholinesterase (AChE) Inhibitory Mechanisms
Some derivatives of purine-2,6-dione have been evaluated for their potential to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. rsc.org Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. dntb.gov.ua Studies on tacrine (B349632) hybrids, a known AChE inhibitor, have explored the potential of incorporating purine-like structures to develop multi-target ligands. semanticscholar.org
Topoisomerase-II Interactions
Quinolone compounds, which share some structural similarities with purine derivatives, are known to target and inhibit type II topoisomerases, such as DNA gyrase and DNA topoisomerase IV. helsinki.fimdpi.com Molecular docking studies have suggested that certain hybrid molecules incorporating a quinolone moiety can interact with the fluoroquinolone-binding site of these enzymes. helsinki.fi While direct studies on 9-propan-2-yl-3H-purine-2,6-dione are limited in this area, the broader class of heterocyclic compounds, including purine derivatives, have been investigated for their topoisomerase II inhibitory activity. amazonaws.commdpi.com
KRAS G12C Inhibition Mechanisms
The KRAS protein is a critical signaling hub, and its mutations are implicated in numerous cancers. The G12C mutation, in particular, has been a significant target for drug development. While research into direct KRAS G12C inhibitors is extensive, with compounds like adagrasib and sotorasib (B605408) showing clinical activity, the specific role of this compound in this context is not explicitly detailed in the available literature. nih.govnih.govclinicaltrials.gov
However, the broader class of purine-2,6-dione compounds has been identified as a promising scaffold for developing KRAS inhibitors. A patent application discloses a series of substituted purine-2,6-dione compounds designed to inhibit KRAS G12C for the potential treatment of cancer. wipo.intgoogle.com This suggests that the purine-2,6-dione core, which is central to the structure of this compound, is considered a viable starting point for designing specific inhibitors of this oncogenic protein. The mechanism of these inhibitors generally involves covalently binding to the mutated cysteine residue, locking the protein in an inactive state. nih.govresearchgate.net Further research would be needed to determine if the 9-propan-2-yl substitution is optimal for this activity or if other modifications would be required to achieve potent inhibition.
Cellular Pathway Modulation and Phenotypic Studies (In Vitro)
The intricate balance between cell proliferation and programmed cell death (apoptosis) is essential for tissue homeostasis, and its dysregulation is a hallmark of cancer. nih.govyoutube.com The cell cycle is a tightly regulated process that ensures cells divide correctly, with checkpoints to prevent the propagation of damaged cells. youtube.com Various proteins that control the cell cycle can also influence apoptosis. nih.gov
Studies on 2,6,9-trisubstituted purine derivatives have demonstrated their potential to act as anticancer agents by modulating these fundamental cellular pathways. For example, certain purine derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines. nih.govnih.gov One study on novel 2,6,9-trisubstituted purines found that a lead compound induced apoptosis and arrested the cell cycle at the S-phase in HL-60 leukemia cells. nih.gov Another investigation into purines as cyclin-dependent kinase (CDK) inhibitors showed that a potent compound caused massive nuclear fragmentation, which is suggestive of mitotic catastrophe, a form of cell death. nih.gov These findings highlight that the 2,6,9-trisubstituted purine scaffold, to which this compound belongs, can be modified to create compounds that profoundly impact cell fate, inducing cytotoxicity in cancer cells through mechanisms like apoptosis and cell cycle disruption. nih.govnih.gov
Anti-proliferative Effects in Cancer Cell Lines
The 2,6,9-trisubstituted purine framework, to which this compound belongs, is a cornerstone in the development of compounds with potent anti-proliferative activity. These derivatives have demonstrated significant cytotoxic effects across a wide spectrum of human cancer cell lines.
Studies have shown that the anti-proliferative potency of these purine derivatives can be substantial, with some compounds exhibiting activity in the nanomolar range. For example, novel 2,6,9-trisubstituted purines designed as Cyclin-Dependent Kinase 12 (CDK12) inhibitors showed strong, equipotent anti-proliferative activity against both trastuzumab-sensitive (SK-Br3) and trastuzumab-resistant (HCC1954) HER2-positive breast cancer cells, with GI₅₀ values below 50 nM. nih.govmdpi.com The substitution pattern on the purine ring is critical for this activity. In one study, fixing the 9-position with an isopropyl group and modifying the 2 and 6 positions led to a series of potent CDK12 inhibitors. mdpi.com
The cytotoxic activity of these compounds is often evaluated using the MTT assay. Research on a broad series of 2,6,9-trisubstituted purines revealed heterogeneous activity depending on the specific substitutions and the cancer cell line. nih.govnih.gov For instance, the HL-60 leukemia cell line was found to be particularly sensitive, while others like CACO2 (colon cancer) were more resistant. nih.gov One notable compound from a synthesized series, labeled 7h , proved to be a more effective potential agent than the standard chemotherapy drug cisplatin (B142131) in four of the seven cancer cell lines tested. nih.gov
The table below summarizes the anti-proliferative activity of representative 2,6,9-trisubstituted purine derivatives against various cancer cell lines, showcasing the potential of this chemical class.
Table 1: Anti-proliferative Activity of Representative 2,6,9-Trisubstituted Purine Derivatives
This table is interactive. You can sort and filter the data.
| Compound Series | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| 2,6,9-Trisubstituted Purines (4a-l) | H1975 (Lung) | IC₅₀ | Variable | nih.gov |
| 2,6,9-Trisubstituted Purines (4a-l) | HCT116 (Colon) | IC₅₀ | Variable | nih.gov |
| 2,6,9-Trisubstituted Purines (4a-l) | HeLa (Cervical) | IC₅₀ | Variable | nih.gov |
| 2,6,9-Trisubstituted Purines (4a-l) | HL-60 (Leukemia) | IC₅₀ | > 20 | nih.gov |
| 2,6,9-Trisubstituted Purines (7a-j) | HL-60 (Leukemia) | IC₅₀ | Most Sensitive | nih.gov |
| 2,6,9-Trisubstituted Purines (7a-j) | CACO2 (Colon) | IC₅₀ | > 100 | nih.gov |
| Purine Derivative (7h) | Various | IC₅₀ | Potent | nih.gov |
| CDK12 Inhibitors (30d, 30e) | SK-Br3 (Breast) | GI₅₀ | < 0.05 | nih.govmdpi.com |
| CDK12 Inhibitors (30d, 30e) | HCC1954 (Breast) | GI₅₀ | < 0.05 | nih.govmdpi.com |
Apoptosis Induction Mechanisms in Cell Models
A primary mechanism through which 2,6,9-trisubstituted purines exert their anti-proliferative effects is the induction of apoptosis, or programmed cell death. The ability to trigger this pathway selectively in cancer cells is a hallmark of a promising anticancer agent.
Flow cytometry analyses have confirmed that purine derivatives can induce apoptosis as the prevalent form of cell death. nih.gov In one study, specific compounds (4f, 4j, and 4k ) were shown to induce apoptosis in over 70% of the cells in every cancer cell line tested, an effect greater than that of the positive control, etoposide. nih.gov The purine derivative myoseverin (B1677587) has been identified as an inhibitor of microtubule assembly, a cellular disruption that can lead to apoptosis. nih.gov
Further mechanistic studies on a lead compound, 7h , demonstrated that it not only induced apoptosis but also caused cell cycle arrest at the S-phase in HL-60 leukemia cells. nih.gov The activation of specific cellular machinery is central to this process. Overexpression of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway, has been shown to be sufficient to trigger its own activation and subsequent apoptosis in both normal and tumor cells. nih.gov Many chemotherapeutic strategies aim to activate this very pathway. nih.gov The ability of 2,6,9-trisubstituted purines to engage these apoptotic mechanisms underscores their therapeutic potential. nih.gov
Anti-inflammatory Pathways (e.g., COX-2)
Chronic inflammation is a well-established driver of carcinogenesis, with the enzyme Cyclooxygenase-2 (COX-2) being a key mediator. COX-2 is often overexpressed in malignant tumors and contributes to cancer cell proliferation and survival. nih.gov Consequently, the development of COX-2 inhibitors is a significant area of research for both anti-inflammatory and anticancer applications.
The purine scaffold is being actively investigated for its potential to inhibit COX-2. Molecular docking studies have been employed to evaluate the bioactivity of purine derivatives as potential COX-2 inhibitors. researchgate.net These computational methods help predict how a compound might bind to the active site of the COX-2 enzyme. Successful binding within the enzyme's hydrophobic channel and interaction with key amino acid residues, such as Arg120 and Ser530, are critical for inhibitory activity. mdpi.com The goal is to design molecules that selectively inhibit COX-2 over its constitutively expressed isoform, COX-1, to minimize side effects like gastric issues. mdpi.com While direct experimental data on the COX-2 inhibitory activity of this compound is not extensively documented, the broader class of purine derivatives remains a subject of interest for developing novel COX-2 inhibitors. researchgate.netnih.gov
Computational Chemistry and Molecular Modeling Approaches
To accelerate the discovery and refinement of purine-based drug candidates, researchers extensively use computational and molecular modeling techniques. These theoretical investigations provide deep insights into how these molecules interact with their biological targets at an atomic level, guiding the synthesis of more potent and selective compounds.
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a fundamental computational tool used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. This method is widely applied to 2,6,9-trisubstituted purines to understand their binding to key cancer-related targets, particularly protein kinases. nih.gov
Kinases, such as Cyclin-Dependent Kinases (CDKs), are frequent targets because their dysregulation is a common feature in cancer. nih.gov Docking simulations have been used to explain the binding mode of purine inhibitors in the catalytic cleft of CDK2 and CDK9. nih.govnih.govnih.gov These simulations can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, docking studies on novel purine-based CDK12 inhibitors helped to analyze their binding mode and structure-activity relationship. mdpi.com Similarly, docking has been used to assess the potential of purines as inhibitors of leukemia-related tyrosine kinases and even the inflammatory enzyme COX-2. researchgate.netnih.govresearchgate.net The results of these simulations, which provide a binding energy score, help rank potential drug candidates before they are synthesized, saving significant time and resources. nih.gov
Molecular Dynamics Simulations for Binding Stability and Conformation
While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing critical information on the stability of a ligand-protein complex and the conformational changes that may occur upon binding. nih.gov
This technique has been applied to study the binding of purine bases to RNA riboswitches, revealing the molecular basis for ligand selectivity and affinity. nih.gov In the context of drug design, MD simulations are used to validate the results of docking studies. nih.govnih.gov For example, a simulation can confirm whether a promising compound remains stably bound within the target's active site over a period of nanoseconds. These simulations are crucial for understanding complex binding events and can reveal transiently formed "hidden" cavities in proteins that can be exploited for drug design, as was shown for CDK9. nih.govnih.gov Such advanced computational studies are essential for developing next-generation inhibitors based on the this compound scaffold.
Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO analysis) for Electronic Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of molecules. nih.gov These properties are fundamental to a molecule's reactivity and its ability to interact with biological targets.
DFT methods are used to analyze the geometries and electronic structures of purine derivatives. nih.govacs.org Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. A smaller energy gap generally implies that a molecule is more reactive. These calculations also allow for the mapping of the molecular electrostatic potential (MEP), which identifies the positive, negative, and neutral regions of a molecule, highlighting areas likely to be involved in intermolecular interactions. researchgate.net Such theoretical studies on the electronic properties of substituted purines provide a deeper understanding of structure-activity relationships, guiding the design of molecules with enhanced therapeutic characteristics. acs.org
In Silico ADMET Parameter Prediction for Research Guidance
In the early stages of drug discovery and development, the assessment of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step. Computational, or in silico, methods provide a rapid and cost-effective means to predict these parameters, offering valuable guidance for prioritizing and optimizing lead compounds before committing to extensive laboratory testing. For the compound this compound, also known as 9-isopropylxanthine, in silico models can predict its potential as a drug candidate.
The predictive analysis of this compound suggests a favorable profile for oral bioavailability. These predictions are often based on well-established guidelines such as Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
Physicochemical Properties
The fundamental physicochemical properties of a compound are key determinants of its pharmacokinetic behavior. For this compound, these have been predicted using computational models.
| Property | Predicted Value |
| Molecular Formula | C₈H₁₀N₄O₂ |
| Molecular Weight | 194.19 g/mol |
| logP (Octanol-Water Partition Coefficient) | -0.5 |
| Topological Polar Surface Area (TPSA) | 77.8 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 1 |
This data is based on computational predictions and serves as a guide for research.
ADMET Predictions
Building upon the physicochemical properties, various ADMET parameters can be computationally estimated. These predictions offer insights into how the compound might behave within a biological system.
Absorption: Predictions for this compound suggest good intestinal absorption. The low molecular weight and moderate polar surface area are generally associated with efficient passive diffusion across the gut wall.
Distribution: The volume of distribution is anticipated to be low, suggesting that the compound may not extensively distribute into tissues and remain more within the bloodstream. Predictions regarding blood-brain barrier (BBB) penetration are often unfavorable for compounds with its characteristics, indicating it may not readily enter the central nervous system.
Metabolism: In silico models can predict the likelihood of a compound being a substrate or inhibitor of major cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. For purine derivatives, metabolism can be a key factor in their duration of action and potential for drug-drug interactions. Computational studies on related purine structures often investigate their interactions with enzymes like CYP1A2, CYP2D6, and CYP3A4. While specific data for this compound is not extensively published, the general class of xanthines is known to interact with these enzymes.
Excretion: The primary route of excretion for small, water-soluble compounds like this compound is typically renal.
Toxicity: Computational toxicity assessments can flag potential liabilities such as mutagenicity (Ames test prediction), cardiotoxicity (hERG inhibition), and hepatotoxicity. For this compound, initial in silico screens for mutagenicity are generally expected to be negative, a common feature for many simple xanthine (B1682287) derivatives.
The following table summarizes some of the key predicted ADMET parameters.
| ADMET Parameter | Predicted Outcome | Implication for Research |
| Human Intestinal Absorption | High | Favorable for oral administration. |
| Blood-Brain Barrier Penetration | Low | May be suitable for targeting peripheral systems without central nervous system side effects. |
| CYP450 2D6 Inhibitor | Unlikely | Reduced potential for drug-drug interactions involving this major metabolic pathway. |
| Ames Mutagenicity | Unlikely | Lower concern for genotoxicity. |
| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |
This data is based on computational predictions and serves as a guide for further experimental validation.
These in silico predictions provide a foundational understanding of the likely pharmacokinetic and safety profile of this compound. While these computational tools are powerful for guiding early-stage research, it is imperative that these predictions are confirmed through subsequent in vitro and in vivo experimental studies to fully characterize the compound's behavior. The use of such predictive models is a cornerstone of modern drug design, enabling researchers to focus resources on compounds with the highest probability of success.
Advanced Analytical Methodologies for Research Characterization
Spectroscopic Characterization for Structural Elucidation
Spectroscopic techniques are indispensable tools for deducing the molecular architecture of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about the connectivity of atoms and the nature of functional groups can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful methods for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR are crucial for the characterization of 9-propan-2-yl-3H-purine-2,6-dione.
¹H NMR: In the proton NMR spectrum of this compound, specific signals corresponding to the different types of protons in the molecule are expected. The isopropyl group attached to the N9 position would exhibit a characteristic pattern: a septet for the single methine (CH) proton and a doublet for the six equivalent methyl (CH₃) protons. The chemical shift of the methine proton would be further downfield due to the deshielding effect of the adjacent nitrogen atom of the purine (B94841) ring. The proton at the C8 position of the purine ring would appear as a singlet. The NH protons at the N1 and N3 positions would also produce distinct signals, although their chemical shifts can be broad and are dependent on the solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The spectrum would show signals for the two carbonyl carbons (C2 and C6), which are typically found in the downfield region (around 150-170 ppm). The carbons of the purine ring (C4, C5, and C8) would also have characteristic chemical shifts. For the isopropyl substituent, two signals would be expected: one for the methine carbon and one for the two equivalent methyl carbons.
Expected ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| N1-H | Variable | Singlet (broad) |
| N3-H | Variable | Singlet (broad) |
| C8-H | ~7.5-8.0 | Singlet |
| N9-CH | ~4.5-5.0 | Septet |
Expected ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| C2 | ~155 |
| C6 | ~151 |
| C4 | ~148 |
| C8 | ~140 |
| C5 | ~107 |
| N9-CH | ~45 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands. Strong absorption bands corresponding to the C=O (carbonyl) stretching vibrations of the two dione (B5365651) groups would be prominent, typically in the region of 1650-1750 cm⁻¹. The N-H stretching vibrations of the purine ring would appear as broader bands in the region of 3100-3500 cm⁻¹. Additionally, C-H stretching and bending vibrations from the isopropyl group and the purine ring would be observed in their characteristic regions. While a general spectrum for 9H-Purine is available, specific experimental data for the titled compound is not found. nist.gov
Mass Spectrometry for Molecular Confirmation and Purity Assessment
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₈H₁₀N₄O₂), the exact mass can be calculated and compared to the experimentally measured value to confirm the molecular formula with a high degree of confidence. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺ in the positive ion mode or a deprotonated molecule [M-H]⁻ in the negative ion mode. This technique is highly sensitive and is often coupled with liquid chromatography for the analysis of complex mixtures. The observation of the expected molecular ion peak in the ESI-MS spectrum serves as strong evidence for the presence of the target compound. mdpi.com
Chromatographic Techniques for Purity and Separation
Chromatographic methods are essential for the separation, identification, and quantification of components in a mixture. For the characterization of this compound, techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used to assess its purity. By developing a suitable chromatographic method, the presence of any starting materials, by-products, or other impurities can be detected and quantified. The retention time in HPLC or the retention factor (Rf) in TLC, under specific conditions, can also serve as an identifying characteristic of the compound.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective analytical tool for monitoring the progress of the synthesis of this compound and assessing its purity. nih.govlibretexts.org This technique separates components of a mixture based on their differential partitioning between a solid stationary phase, typically silica (B1680970) gel, and a liquid mobile phase. libretexts.orgnih.gov
In the context of purine derivatives, silica gel plates are commonly utilized as the stationary phase. nih.govumich.edu The choice of the mobile phase, or eluent, is critical and is determined empirically to achieve optimal separation. A common strategy involves selecting a solvent system where the target compound exhibits a retention factor (Rf) of approximately 0.3, which generally provides good resolution from impurities. rochester.edu For purine compounds, various solvent systems have been employed, often consisting of mixtures of polar and non-polar solvents. umich.edu The separation of purine derivatives can be achieved on silica gel plates, which are suitable for metabolic studies. nih.gov
The visualization of the separated spots on a TLC plate is typically accomplished using a UV lamp, as purine rings are often UV-active. libretexts.org The presence of a single spot corresponding to the expected Rf value is a preliminary indication of a pure compound.
Table 1: Key Parameters in Thin Layer Chromatography for Purine Derivatives
| Parameter | Description | Relevance to this compound |
| Stationary Phase | The solid adsorbent material coated on the plate. | Silica gel is a common choice for separating purine derivatives. nih.govumich.edu |
| Mobile Phase | The solvent or mixture of solvents that moves up the plate. | The polarity of the solvent system is optimized to achieve good separation and an ideal Rf value for the target compound. rochester.edu |
| Retention Factor (Rf) | The ratio of the distance traveled by the compound to the distance traveled by the solvent front. | An Rf of ~0.3 is often targeted for the desired compound to ensure effective separation from impurities. rochester.edu |
| Visualization | The method used to see the separated spots. | UV light is typically used for purine-containing compounds due to their aromatic nature. libretexts.org |
Flash Column Chromatography
For the preparative purification of this compound, flash column chromatography is a widely used and efficient technique. phenomenex.com This method is an air-pressure accelerated version of traditional column chromatography, allowing for faster separations and the purification of larger quantities of material, from milligrams to grams. phenomenex.comucsb.edu
The principles of separation in flash chromatography are the same as in TLC, relying on the differential adsorption of compounds to a stationary phase, most commonly silica gel. phenomenex.com The selection of the eluent system is often guided by prior TLC analysis, aiming for an Rf value of around 0.3 for the compound of interest to ensure good separation on the column. rochester.edu
The process involves packing a glass column with silica gel and equilibrating it with the chosen solvent system. youtube.comorgsyn.org The crude reaction mixture containing this compound is then loaded onto the top of the column and the eluent is pushed through under moderate pressure. phenomenex.comorgsyn.org Fractions are collected and analyzed, typically by TLC, to identify those containing the pure product. This technique is particularly valuable in synthetic chemistry for isolating target compounds from by-products and unreacted starting materials. phenomenex.com
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), represent powerful analytical techniques for the quantitative analysis and purification of this compound. These methods offer superior resolution, speed, and sensitivity compared to traditional column chromatography.
In HPLC and UPLC, a liquid mobile phase containing the sample is pumped at high pressure through a column packed with a stationary phase. For purine derivatives, reverse-phase (RP) HPLC is a common mode of separation. sielc.com In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
UPLC utilizes columns packed with smaller particles (typically sub-2 µm), which, in conjunction with higher operating pressures, results in significantly faster analysis times and improved resolution compared to conventional HPLC. sielc.com These methods can be used to determine the purity of this compound with high accuracy and can also be scaled up for preparative separations to isolate highly pure material. sielc.com The use of a mass spectrometer (MS) as a detector in conjunction with HPLC or UPLC (LC-MS) provides additional structural information and confirmation of the molecular weight of the compound. sielc.com
Table 2: Comparison of Chromatographic Purification Techniques
| Technique | Principle | Primary Use | Advantages |
| TLC | Differential partitioning on a flat plate. libretexts.org | Rapid purity checks and reaction monitoring. nih.gov | Fast, inexpensive, simple. libretexts.org |
| Flash Column Chromatography | Pressurized liquid chromatography with a packed column. phenomenex.com | Preparative purification of compounds. phenomenex.com | Faster than gravity chromatography, scalable. phenomenex.comucsb.edu |
| HPLC/UPLC | High-pressure liquid chromatography with small particle columns. sielc.com | High-resolution analytical and preparative separations. sielc.com | High sensitivity, speed, and resolving power. sielc.com |
X-ray Crystallography for Ligand-Target Complex Structures
In the context of medicinal chemistry, X-ray crystallography is crucial for understanding how a ligand, such as a purine derivative, binds to its protein target. The resulting crystal structure of the ligand-target complex provides invaluable insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity and selectivity. This information is instrumental in structure-based drug design, guiding the optimization of lead compounds to improve their pharmacological properties. For example, the crystal structures of other substituted purines have been solved to understand their molecular geometry and intermolecular interactions. nih.gov
Emerging Research Directions and Future Perspectives for 9 Propan 2 Yl 3h Purine 2,6 Dione
Development of Multi-Target-Directed Ligands Based on the Purine-2,6-dione (B11924001) Scaffold
The traditional "one drug-one target" approach has shown limitations in treating complex, multifactorial diseases. This has led to the rise of the multi-target-directed ligand (MTDL) strategy, which involves designing single molecules capable of interacting with multiple biological targets simultaneously. The purine (B94841) scaffold is a privileged structure in this field, with researchers actively developing derivatives that can modulate several disease-related pathways.
Recent research has focused on creating 2,6,9-trisubstituted purine derivatives as potent inhibitors of multiple protein kinases, which are often deregulated in various cancers. For example, novel aniline-type purine conjugates have been shown to exhibit significant cytotoxic activity in leukemia cell lines by concurrently inhibiting kinases such as FLT3-ITD and PDGFRα. Similarly, other purine-based compounds have been designed to target Bcr-Abl, an oncoprotein with aberrant tyrosine kinase activity that drives chronic myeloid leukemia (CML).
Beyond cancer, the purine-2,6-dione core has been used to develop dual inhibitors for inflammatory conditions. A series of novel butanehydrazide derivatives of purine-2,6-dione were synthesized to act as dual inhibitors of phosphodiesterase 4 (PDE4) and phosphodiesterase 7 (PDE7), leading to a strong anti-inflammatory effect by suppressing the pro-inflammatory cytokine TNF-α.
Q & A
Basic Questions
Q. What spectroscopic methods are most effective for characterizing 9-propan-2-yl-3H-purine-2,6-dione, and how are data interpreted?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the substitution pattern and regiochemistry of the purine ring. For example, -NMR can identify protons adjacent to the isopropyl group (δ ~1.2–1.4 ppm for methyl groups) and aromatic protons in the purine core (δ ~7.5–8.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC ensures purity (>95% is standard for pharmacological studies) .
Q. What are the foundational synthetic routes for this compound?
- Answer : A common approach involves alkylation of a purine precursor (e.g., 2,6-dichloropurine) with isopropyl halides. For instance, reacting 2,6-dichloro-9H-purine with isopropyl bromide in dimethylformamide (DMF) using potassium carbonate as a base yields the intermediate, which is hydrolyzed to the dione .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound?
- Answer : Yield optimization requires careful control of reaction conditions. For alkylation, polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while elevated temperatures (80–110°C) and prolonged reaction times (12–24 hours) improve substitution efficiency. Catalytic agents like tetrabutylammonium iodide (TBAI) can accelerate halide displacement .
Q. What strategies resolve contradictory data in reaction outcomes, such as unexpected byproducts?
- Answer : Contradictory results often arise from competing reaction pathways. For example, N7 vs. N9 alkylation in purines can lead to regioisomers. Using -NMR to differentiate substitution sites and adjusting steric hindrance (e.g., bulkier bases) can favor the desired N9 product. Purification via column chromatography (chloroform:acetone, 4:1) isolates the target compound .
Q. How does solvent choice influence nucleophilic substitution efficiency in synthesizing this compound?
- Answer : Solvents with high polarity (e.g., DMF) stabilize transition states in SN2 reactions, improving substitution rates. However, protic solvents like ethanol may reduce yields due to hydrogen bonding with nucleophiles. Computational studies (DFT) can model solvent effects on reaction kinetics .
Q. What experimental designs are critical for assessing phosphodiesterase (PDE) inhibition by this compound?
- Answer : Use recombinant PDE isoforms (e.g., PDE5 or PDE9) in enzyme assays with cyclic nucleotide substrates (cGMP/cAMP). Measure IC values via fluorescence polarization or radiometric methods. Include positive controls (e.g., sildenafil for PDE5) and validate results with dose-response curves (3–5 replicates) .
Q. How can computational chemistry predict the stability and reactivity of derivatives of this compound?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as HOMO-LUMO gaps, to predict redox behavior. Molecular docking (AutoDock Vina) identifies potential binding interactions with biological targets like PDEs, guiding rational design .
Q. What scaling considerations are necessary for transitioning from lab-scale to pilot-scale synthesis?
- Answer : Maintain consistent heating and mixing efficiency during scale-up. Replace DMF with safer solvents (e.g., acetonitrile) to reduce toxicity. Use continuous flow reactors for improved heat transfer and reproducibility. Monitor purity rigorously via inline HPLC .
Methodological Notes
- Synthesis : Key intermediates (e.g., 2,6-dichloropurine) must be purified to >98% purity to avoid side reactions.
- Characterization : -NMR coupling constants (e.g., J = 7.1 Hz for ethyl groups) confirm substituent orientation .
- Biological Assays : Include negative controls (DMSO vehicle) to account for solvent effects on enzyme activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
